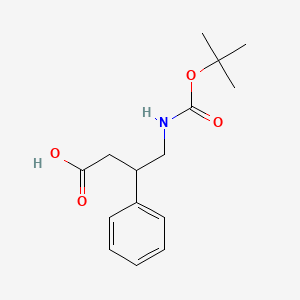

4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

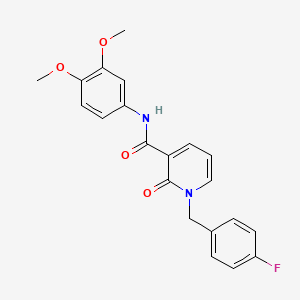

“4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid” is a complex organic compound. The “Tert-butoxycarbonyl” or “Boc” group is commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure of a similar compound, “4-((Tert-butoxycarbonyl)amino)butanoic acid”, has been reported . It’s a clear and nearly colorless liquid at room temperature .

Chemical Reactions Analysis

Boc-protected amino acids have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-((Tert-butoxycarbonyl)amino)butanoic acid”, have been reported . Its molecular weight is 203.24 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

Synthetic Applications : This compound has been used in the synthesis of various chemical compounds. For instance, it serves as an intermediate in the preparation of renin inhibitory peptides, demonstrating its significance in medicinal chemistry (Thaisrivongs et al., 1987).

Chemical Reactions : Research has also delved into the reactions of chiral derivatives of this compound, exploring their use in creating enantiomerically pure β-hydroxy-acid derivatives, which are crucial in various chemical syntheses (Noda & Seebach, 1987).

Biomedical Applications

Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes. For example, its derivatives have been studied for their potential in inhibiting GABA transaminase, an enzyme that plays a role in neurotransmitter regulation (Silverman et al., 1986).

Antiviral Drug Synthesis : It has been utilized in the synthesis of antiviral drugs, highlighting its relevance in pharmaceutical research. An example is its application in the synthesis of atazanavir, a medication used to treat and prevent HIV/AIDS (Wu et al., 2019).

Material Science

- Polymer Synthesis : In the field of material science, derivatives of this compound have been used in the production of biocompatible polymers. This includes the synthesis of environmentally benign CO2-based copolymers, which are degradable and have potential applications in drug delivery systems (Tsai et al., 2016).

Miscellaneous Applications

- Catalysis and Green Chemistry : The compound has also found use in the development of catalysts for chemical reactions, such as in N-tert-butoxycarbonylation of amines, which is a key process in green chemistry (Heydari et al., 2007).

Wirkmechanismus

Target of Action

The primary target of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid is amines . The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This allows for the protection of amines during reactions, preventing them from reacting with other compounds and enabling selective reactions to occur .

Mode of Action

The mode of action involves the addition of the Boc group to the amine, forming a carbamate . This is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Biochemical Pathways

The compound affects the biochemical pathways involving amines. By protecting the amines, it allows for selective reactions to occur in the presence of amines . This can be particularly useful in the synthesis of complex organic compounds where selective reactions are necessary .

Pharmacokinetics

The boc group is known to be stable under both acidic and basic conditions , suggesting that the compound may have good stability in various physiological environments. The Boc group can be cleaved by catalytic hydrogenation with H2 over Pd/C , which could potentially occur in the body, although further studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the protection of amines during reactions . This allows for selective reactions to occur, enabling the synthesis of complex organic compounds

Action Environment

The action of this compound is influenced by the environmental conditions. The addition of the Boc group to amines occurs under aqueous conditions , suggesting that the compound is water-soluble. The Boc group is stable under both acidic and basic conditions , indicating that the compound can function in a wide range of pH environments. The removal of the Boc group can be accomplished with strong acids , suggesting that the compound’s action can be reversed in acidic environments.

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(9-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUSDIVWXVMDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2994198.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2994207.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2994208.png)

![8-(3,4-Diethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2994210.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2994212.png)

![N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2994215.png)

![8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2994219.png)